3-(2,2-difluoroethoxy)-1-ethyl-4-nitro-1H-pyrazole 3-(2,2-difluoroethoxy)-1-ethyl-4-nitro-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13568677
InChI: InChI=1S/C7H9F2N3O3/c1-2-11-3-5(12(13)14)7(10-11)15-4-6(8)9/h3,6H,2,4H2,1H3
SMILES: CCN1C=C(C(=N1)OCC(F)F)[N+](=O)[O-]
Molecular Formula: C7H9F2N3O3
Molecular Weight: 221.16 g/mol

3-(2,2-difluoroethoxy)-1-ethyl-4-nitro-1H-pyrazole

CAS No.:

Cat. No.: VC13568677

Molecular Formula: C7H9F2N3O3

Molecular Weight: 221.16 g/mol

* For research use only. Not for human or veterinary use.

3-(2,2-difluoroethoxy)-1-ethyl-4-nitro-1H-pyrazole -

Specification

Molecular Formula C7H9F2N3O3
Molecular Weight 221.16 g/mol
IUPAC Name 3-(2,2-difluoroethoxy)-1-ethyl-4-nitropyrazole
Standard InChI InChI=1S/C7H9F2N3O3/c1-2-11-3-5(12(13)14)7(10-11)15-4-6(8)9/h3,6H,2,4H2,1H3
Standard InChI Key ANBGYYSKOOOEIH-UHFFFAOYSA-N
SMILES CCN1C=C(C(=N1)OCC(F)F)[N+](=O)[O-]
Canonical SMILES CCN1C=C(C(=N1)OCC(F)F)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a five-membered pyrazole ring substituted with three distinct functional groups (Figure 1):

  • 1-Position: An ethyl group (CH2CH3-\text{CH}_2\text{CH}_3) contributing to lipophilicity.

  • 3-Position: A 2,2-difluoroethoxy group (OCH2CF2H-\text{OCH}_2\text{CF}_2\text{H}) introducing electronegativity and hydrogen-bonding potential.

  • 4-Position: A nitro group (NO2-\text{NO}_2) capable of participating in redox reactions and hydrogen bonding.

The presence of fluorine atoms in the difluoroethoxy moiety enhances metabolic stability and membrane permeability, traits valued in pharmaceutical design.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular formulaC7H9F2N3O3\text{C}_7\text{H}_9\text{F}_2\text{N}_3\text{O}_3
Molecular weight221.16 g/mol
Canonical SMILESCCOC(F)F.N(=O)(=O)c1cnn(c1CC)[N+]
Hydrogen bond donors1 (pyrazole N-H)
Hydrogen bond acceptors6 (N, O, F)

Synthesis and Reaction Pathways

Proposed Synthetic Routes

The synthesis of 3-(2,2-difluoroethoxy)-1-ethyl-4-nitro-1H-pyrazole likely involves sequential functionalization of the pyrazole core (Figure 2):

  • Pyrazole Ring Formation:
    Cyclocondensation of hydrazines with 1,3-diketones or via [3+2] cycloadditions. For example, reacting hydrazine with a β-keto ester could yield a 4-nitro pyrazole intermediate .

  • Ethylation:
    Alkylation at the 1-position using ethyl bromide or iodide in the presence of a base (e.g., K2 _2CO3 _3) in polar aprotic solvents like DMF .

  • Difluoroethoxy Substitution:
    Nucleophilic aromatic substitution (SNAr) at the 3-position using 2,2-difluoroethanol under acidic or basic conditions. Alternatively, Mitsunobu reactions may install the difluoroethoxy group.

Table 2: Hypothetical Synthesis Optimization

StepReagents/ConditionsYield (Projected)
1Hydrazine + β-keto ester, reflux, 12h60–70%
2Ethyl iodide, K2 _2CO3 _3, DMF, 80°C75–85%
32,2-Difluoroethanol, PPh3 _3, DIAD, THF50–60%

Challenges in Synthesis

  • Regioselectivity: Ensuring proper substitution patterns during cyclization requires precise stoichiometry and temperature control.

  • Nitro Group Stability: The electron-withdrawing nitro group may deactivate the ring toward electrophilic substitution, necessitating harsh conditions that risk decomposition.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be moderately soluble in polar aprotic solvents (DMF, DMSO) due to the nitro group’s polarity but poorly soluble in water (logP ≈ 1.8 estimated).

  • Thermal Stability: Decomposition likely occurs above 200°C, with the nitro group posing explosion risks under high heat or shock.

Electronic Effects

  • Nitro Group: Withdraws electron density via resonance, reducing the pyrazole ring’s basicity (pKa ~ 4–5 for pyrazole N-H) .

  • Difluoroethoxy Group: The electron-withdrawing fluorine atoms further polarize the ring, enhancing susceptibility to nucleophilic attack at the 5-position.

ParameterValue
logP (Lipophilicity)1.8
PSA (Polar Surface Area)85 Ų
Bioavailability50–60% (estimated)

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